Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 2-amino-N-benzylacetamide (CAS 39796-52-6)
In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. 2-amino-N-benzylacetamide, registered under CAS number 39796-52-6, emerges as a compound of significant interest. Structurally, it is a derivative of glycine, the simplest amino acid, where the carboxyl group is converted to an N-benzylamide. This unique arrangement, featuring a primary amine, a secondary amide, and a benzyl group, imbues the molecule with a versatile reactivity profile. While detailed experimental data on the free base is not extensively published, its hydrochloride salt (CAS 20432-97-7) is recognized as a crucial intermediate in the synthesis of peptides, peptidomimetics, and other complex organic molecules.[1][2] This guide provides a comprehensive overview of the chemical properties, predictive spectroscopic analysis, plausible synthetic routes, and potential applications of 2-amino-N-benzylacetamide, offering researchers and drug development professionals a foundational understanding of its utility.
Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key identifiers and physical characteristics of 2-amino-N-benzylacetamide are summarized below.
| Property | Value | Source |
| CAS Number | 39796-52-6 | [3][4][5] |
| Molecular Formula | C₉H₁₂N₂O | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [3] |
| Synonyms | 2-amino-N-benzylacetamide | [3][4] |
| Purity (Typical) | ≥98% | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [5] |
Solubility Profile: While explicit solubility data is scarce, a qualitative assessment can be made based on its structure. The presence of a primary amine and a secondary amide group provides hydrogen bonding capabilities, suggesting potential solubility in polar protic solvents like methanol and ethanol. The benzyl group introduces lipophilic character, which may confer slight solubility in chlorinated solvents and other organic media like ethyl acetate.[6]
Caption: Chemical structure of 2-amino-N-benzylacetamide.
Spectroscopic Characterization: A Predictive Analysis
A. Predicted ¹H NMR Spectrum:
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet integrating to 5H, corresponding to the monosubstituted benzene ring.
-
Amide Proton (δ ~8.0-8.5 ppm): A broad triplet (due to coupling with the adjacent CH₂), corresponding to the N-H of the secondary amide. Its chemical shift can be highly dependent on solvent and concentration.
-
Benzylic Protons (δ ~4.4 ppm): A doublet integrating to 2H, corresponding to the -CH₂- group attached to the amide nitrogen and the phenyl ring.
-
Alpha-Carbon Protons (δ ~3.2 ppm): A singlet integrating to 2H, for the -CH₂- group adjacent to the primary amine and the carbonyl group.
-
Amine Protons (δ ~1.5-2.5 ppm): A broad singlet integrating to 2H, corresponding to the primary -NH₂ group. This signal is often broad and its chemical shift can vary significantly with solvent and temperature.
B. Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~170-173 ppm): The C=O of the amide group.
-
Aromatic Carbons (δ ~127-138 ppm): Four signals are expected for the six carbons of the benzyl group.
-
Benzylic Carbon (δ ~44 ppm): The -CH₂- carbon of the benzyl group.
-
Alpha-Carbon (δ ~43 ppm): The -CH₂- carbon adjacent to the primary amine.
C. Predicted Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for its key functional groups.
-
N-H Stretching (Amine): Two distinct bands around 3300-3400 cm⁻¹, characteristic of a primary amine.[7]
-
N-H Stretching (Amide): A single, sharp band around 3300 cm⁻¹.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[7]
-
N-H Bending (Amide II): A band around 1550 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
D. Predicted Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 164. Key fragmentation pathways would likely involve:
-
Formation of the benzyl cation (m/z 91): A very common and stable fragment.
-
Formation of the N-benzylaminomethyl cation (m/z 106): Resulting from cleavage of the bond between the alpha-carbon and the carbonyl carbon.[8]
-
Cleavage of the amide C-N bond.
Synthesis and Reactivity
A. Proposed Synthetic Pathway
A logical and efficient synthesis of 2-amino-N-benzylacetamide involves the coupling of an N-protected glycine derivative with benzylamine, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice due to its stability and ease of removal under acidic conditions.
Caption: Proposed two-step synthesis of 2-amino-N-benzylacetamide.
Experimental Protocol: Synthesis via Amide Coupling and Deprotection
-
Step 1: N-Boc-glycinyl-N-benzylamide Synthesis a. To a solution of N-Boc-glycine (1.0 eq) in dichloromethane (DCM) at 0°C, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq). b. Stir the mixture for 15 minutes to activate the carboxylic acid. c. Add benzylamine (1.0 eq) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by column chromatography.
-
Step 2: Boc Deprotection a. Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of DCM or dioxane. b. Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane (5-10 eq). c. Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. d. Upon completion, remove the solvent and excess acid under reduced pressure. e. The resulting salt can be triturated with diethyl ether to induce precipitation, filtered, and dried. The free base can be obtained by neutralization with a suitable base.
B. Core Reactivity
The utility of 2-amino-N-benzylacetamide stems from its two primary reactive sites:
-
The Primary Amine (-NH₂): This group is nucleophilic and serves as a handle for further elaboration. It can undergo acylation, alkylation, sulfonylation, and reductive amination, allowing for the attachment of diverse functional groups. This is the key site for peptide chain extension.
-
The Secondary Amide (-CO-NH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. Its presence provides structural rigidity and hydrogen bonding capabilities, crucial in the formation of secondary structures in peptides and polymers.
Applications in Research and Drug Development
The structure of 2-amino-N-benzylacetamide makes it an invaluable scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[2] By modifying the primary amine, medicinal chemists can build out molecular complexity to target specific biological pathways.
-
Peptidomimetic and Peptide Synthesis: As a modified amino acid, it can be directly incorporated into peptide chains.[1] This can be used to create novel peptides with enhanced stability, bioavailability, or altered biological activity compared to their natural counterparts. The benzyl group can introduce specific steric or hydrophobic interactions within a peptide's binding pocket.
Caption: Role as a versatile molecular scaffold.
Safety and Handling
While specific toxicity data for 2-amino-N-benzylacetamide is not available, prudent laboratory practices should be followed based on data from structurally related compounds. The hydrochloride salt is classified as harmful if swallowed.[9] Related amino-acetamide compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10]
Recommended Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or powder.[11]
-
Dispensing: Avoid generating dust when weighing or transferring the solid material.
-
Spill Cleanup: In case of a spill, contain the solid material with an inert absorbent like sand or vermiculite.[12] Sweep up carefully, place in a sealed container for disposal, and clean the affected area thoroughly.
-
Storage: Store in a tightly-sealed container in a cool, dry, and dark place as recommended, away from incompatible materials such as strong oxidizing agents.[5][13]
-
First Aid:
Conclusion
2-amino-N-benzylacetamide (CAS 39796-52-6) is a strategically designed molecule with significant potential as a building block in synthetic organic chemistry. Its dual functionality, combining a reactive primary amine with a stable N-benzylamide group, makes it an ideal starting point for the synthesis of pharmaceuticals and peptidomimetics. While a comprehensive, experimentally verified dataset is still emerging, this guide provides a robust framework based on predictive analysis and data from analogous structures to inform its safe handling, characterization, and application in advanced research and development settings.
References
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- Exploring the Versatility of 2-Amino-N-benzylacetamide Hydrochloride in Modern Chemistry.
- AFG Bioscience LLC.
- ECHEMI. 2-amino-N-benzylacetamide Formula.
- Apollo Scientific.
- Sigma-Aldrich. 2-Amino-N-benzylacetamide | 39796-52-6.
- Bartleby.com. Synthesis Of N-Benzylacetamide Lab Report.
- ChemicalBook. N-BENZYLACETAMIDE | 588-46-5.
- PubChem. 2-Amino-2-phenylacetamide | C8H10N2O.
- ECHEMI. 2-amino-N-benzylacetamide hydrochloride Formula.
- Spectrum Chemical.
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